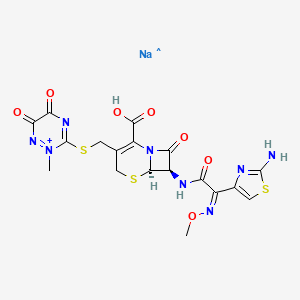
CID 156592307
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compound “CID 156592307” is a chemical entity registered in the PubChem database. It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific research fields. The compound’s molecular formula, structure, and other basic properties can be accessed through the PubChem database.
Métodos De Preparación
The synthesis of compound “CID 156592307” involves several steps, including specific reaction conditions and reagents. While the exact synthetic route may vary, common methods include:
Condensation Reactions: Utilizing diethyl oxalate as a starting material, followed by ring closure, chlorination, and esterification.
Industrial Production: Large-scale production methods may involve optimized reaction conditions to ensure high yield and purity. These methods often use advanced techniques and equipment to control reaction parameters precisely.
Análisis De Reacciones Químicas
Compound “CID 156592307” undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively. Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Substitution Reactions: These involve the replacement of one functional group with another. Typical conditions include the use of catalysts and specific solvents.
Major Products: The products formed depend on the type of reaction and the reagents used. For example, oxidation may yield different products compared to substitution reactions.
Aplicaciones Científicas De Investigación
Compound “CID 156592307” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic effects and mechanisms of action.
Industry: It is utilized in the development of new materials and industrial processes.
Mecanismo De Acción
The mechanism by which compound “CID 156592307” exerts its effects involves specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparación Con Compuestos Similares
When compared to similar compounds, “CID 156592307” stands out due to its unique chemical structure and properties Similar compounds include those with analogous functional groups or structural motifs
Conclusion
Compound “this compound” is a versatile chemical entity with significant importance in various scientific fields. Its unique properties and wide range of applications make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C18H17N8NaO7S3+ |
|---|---|
Peso molecular |
576.6 g/mol |
InChI |
InChI=1S/C18H16N8O7S3.Na/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7;/h5,9,15H,3-4H2,1-2H3,(H3-,19,20,21,27,31,32);/p+1/b24-8-;/t9-,15-;/m1./s1 |
Clave InChI |
KRIQVCVLEYEQFA-VKZZUTNHSA-O |
SMILES isomérico |
C[N+]1=NC(=O)C(=O)N=C1SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)O.[Na] |
SMILES canónico |
C[N+]1=NC(=O)C(=O)N=C1SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


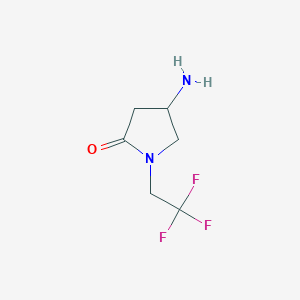
![(1R,2S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl 4-methylbenzenesulfonate](/img/structure/B12359723.png)



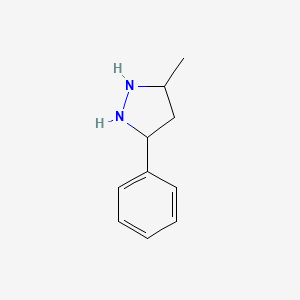
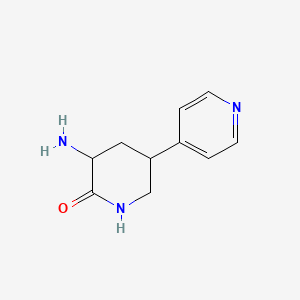
![(E)-[3-(5-chlorothiophen-2-yl)-3H-pyridazin-6-ylidene]hydrazine](/img/structure/B12359761.png)
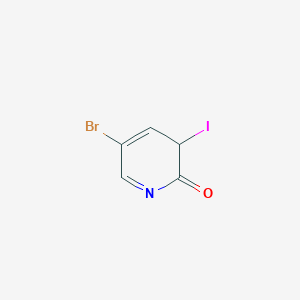
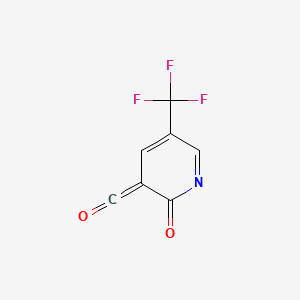

![N-[1-(aminomethyl)cyclohexyl]methanesulfonamide](/img/structure/B12359775.png)

![1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,3-diazinane-2,4-dione](/img/structure/B12359791.png)
